D-Methionine sulfoximine is derived from methionine, an essential amino acid. It can be synthesized through various chemical processes that involve the modification of methionine or its derivatives. The compound belongs to the broader category of sulfoximines, which are characterized by the presence of a sulfoxide group bonded to a nitrogen atom. This structural feature contributes to its unique chemical properties and biological activities.
D-Methionine sulfoximine can be synthesized through several methods, with one notable approach involving the reaction of methionine sulfoxide with an alkali metal azide in a sulfuric acid medium. This process typically occurs at controlled temperatures ranging from -50 °C to 50 °C, depending on the specific reaction conditions desired.
The molecular structure of D-Methionine sulfoximine features a sulfoximine functional group (), where R groups can vary based on the specific isomer. The compound's structure can be represented as follows:
D-Methionine sulfoximine participates in various chemical reactions primarily due to its ability to interact with biological molecules:
The mechanism by which D-methionine sulfoximine exerts its effects involves:
D-Methionine sulfoximine exhibits several notable physical and chemical properties:
D-Methionine sulfoximine has several significant applications across various fields:
D-Methionine sulfoximine (D-MSO) functions as a potent inhibitor of glutamine synthetase by mimicking the tetrahedral transition state during glutamine synthesis. Glutamine synthetase catalyzes the ATP-dependent condensation of ammonia and glutamate to form glutamine. D-Methionine sulfoximine binds to the glutamate substrate site, where it undergoes phosphorylation by ATP to form methionine sulfoximine phosphate. This phosphorylated adduct replicates the geometry and charge distribution of the high-energy transition state in the glutamine synthetase reaction but remains irreversibly bound, thereby inactivating the enzyme [4] [5].
Kinetic studies with recombinant human glutamine synthetase reveal biphasic inhibition: initial reversible competitive inhibition (Ki = 1.19 mM) against glutamate is followed by rapid irreversible inactivation (t₁/₂ ~25 sec with 5 mM D-Methionine sulfoximine). The Ki value is comparable to the Km for glutamate (1.67 mM), confirming high-affinity binding at the active site [4]. Structural analyses show that D-Methionine sulfoximine’s sulfoximine group and carboxylate moiety align with the tetrahedral intermediate’s geometry, while its methyl group occupies the ammonia-binding pocket [5].
Table: Kinetic Parameters of D-Methionine Sulfoximine Inhibition in Human Glutamine Synthetase
Parameter | Value | Significance |
---|---|---|
Ki (competitive) | 1.19 ± 0.20 mM | Affinity similar to glutamate substrate |
Km (glutamate) | 1.67 ± 0.20 mM | Substrate binding efficiency |
Inactivation half-life (t₁/₂) | ~25 seconds | Time for irreversible inhibition at 5 mM D-MSO |
Vmax | 15.9 μmol/min/mg | Maximum reaction rate without inhibition |
D-Methionine sulfoximine and buthionine sulfoximine (BSO) are sulfoximine analogs targeting distinct enzymes in glutamine/glutathione metabolism:
Structural differences dictate enzyme specificity:
Table: Structural and Functional Comparison of Sulfoximine Inhibitors
Feature | D-Methionine Sulfoximine | Buthionine Sulfoximine |
---|---|---|
Target Enzyme | Glutamine synthetase | γ-Glutamylcysteine synthetase |
Structural Backbone | Methionine derivative | Homolog of glutamate |
Key Modifying Group | Methyl group | Butyl group |
Primary Metabolic Effect | Glutamine depletion | Glutathione depletion |
Inhibition Mechanism | Phosphorylation → transition-state analog | Phosphorylation → transition-state analog |
In Saccharomyces cerevisiae, D-Methionine sulfoximine disrupts nitrogen sensing by modulating the phosphorylation status of Gln3, a key transcription factor regulating nitrogen-responsive genes. Under nitrogen-replete conditions, glutamine activates the TORC1 kinase, which phosphorylates Gln3. Phosphorylated Gln3 binds cytoplasmic anchor proteins (e.g., Ure2), preventing nuclear translocation [2].
D-Methionine sulfoximine inhibits glutamine synthetase, depleting intracellular glutamine. This mimics nitrogen starvation, leading to:
Experimental data show that D-Methionine sulfoximine-treated yeast exhibit complete Gln3 dephosphorylation within 10 minutes, comparable to cells shifted to nitrogen-free medium. This confirms D-Methionine sulfoximine’s role as a "nitrogen starvation mimetic" via glutamine synthetase inhibition [2].
Table: Phosphorylation Status of Gln3 Under D-Methionine Sulfoximine Exposure
Condition | Gln3 Phosphorylation | Gln3 Localization | NCR Gene Expression |
---|---|---|---|
Nitrogen-rich medium | High | Cytoplasmic | Repressed |
Nitrogen-free medium | Low | Nuclear | Activated |
D-Methionine sulfoximine | Low | Nuclear | Activated |
Nitrogen catabolite repression (NCR) optimizes nitrogen utilization by repressing genes for poor nitrogen sources (e.g., proline, allantoin) when preferred sources (e.g., glutamine, ammonia) are available. D-Methionine sulfoximine overrides NCR via two interconnected mechanisms:
This dual effect positions D-Methionine sulfoximine as a chemical tool to dissect NCR regulation. Notably, Saccharomyces cerevisiae strains with constitutively active TORC1 or Gln3 phosphorylation mutations resist D-Methionine sulfoximine-induced NCR derepression, validating the glutamine synthetase→glutamine→TORC1→Gln3 signaling axis [2].
Figure: D-Methionine Sulfoximine Disrupts the NCR Pathway in Yeast
Preferred nitrogen (e.g., NH₄⁺) → [Glutamine synthetase] → Glutamine → TORC1 activation ↓ D-Methionine sulfoximine ↓ Glutamine depletion → TORC1 inactivation ↓ Dephosphorylation of Gln3/MYC13 ↓ Nuclear translocation of Gln3/MYC13 ↓ Activation of NCR-sensitive genes (GAP1, DAL5, GDH2)
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